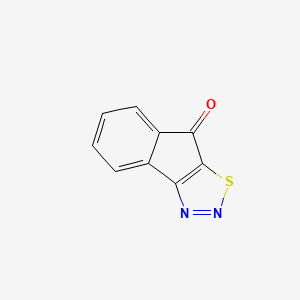
8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s core structure consists of an indene ring fused with a thiadiazole ring, resulting in a unique arrangement of carbon, nitrogen, sulfur, and oxygen atoms.
- Its chemical formula is C₉H₄N₂OS , and its molecular weight is approximately 188.2 g/mol.
8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one: is a heterocyclic compound with an intriguing structure. It belongs to the class of indeno-thiadiazoles, which combine the indene and thiadiazole moieties.
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Biological Studies:
Mechanism of Action
Binding Mode:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
8H-Indeno(1,2-d)(1,2,3)thiadiazol-8-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The most common synthetic route includes the condensation of indene derivatives with thiourea and subsequent cyclization processes.
Key Steps in Synthesis:
- Formation of Thiourea Derivative : Thiourea is reacted with an appropriate indene derivative.
- Cyclization : The intermediate undergoes cyclization to form the thiadiazol ring.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. For instance, a synthesized derivative exhibited an IC50 value of 1.28 ± 0.17 μM against the SARS-CoV-2 3CL protease, indicating strong inhibitory activity. Molecular docking studies further elucidated the binding interactions between the compound and the target enzyme .
Antitumor Activity
Compounds derived from this compound have also shown promising antitumor properties. A study demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. Some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: SARS-CoV-2 Inhibition
In a study focused on developing inhibitors for SARS-CoV-2 protease, several derivatives of this compound were synthesized and tested. Compound 7a was identified as a potent inhibitor with an IC50 value of 1.28 μM. The study utilized high-throughput screening methods to assess the biological activity of these compounds against viral proteases .
Case Study 2: Antitumor Efficacy
A series of indeno-thiadiazole derivatives were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that these compounds could significantly reduce cell viability in breast cancer and leukemia cell lines through mechanisms involving apoptosis .
Data Summary
The following table summarizes key findings regarding the biological activities of various derivatives of this compound:
Properties
CAS No. |
87694-38-0 |
|---|---|
Molecular Formula |
C9H4N2OS |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
indeno[1,2-d]thiadiazol-4-one |
InChI |
InChI=1S/C9H4N2OS/c12-8-6-4-2-1-3-5(6)7-9(8)13-11-10-7/h1-4H |
InChI Key |
CANJXFPDGTZOKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)SN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















